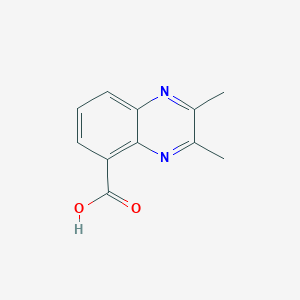

2,3-dimethylquinoxaline-5-carboxylic Acid

説明

Overview of Quinoxaline (B1680401) and Substituted Quinoxaline Systems in Heterocyclic Chemistry

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring. wikipedia.orgpharmacophorejournal.com This aromatic system is a prominent structural motif in a vast number of molecules that exhibit significant biological and chemical properties. researchgate.net The presence of the two nitrogen atoms in the pyrazine ring imparts unique electronic characteristics to the molecule, influencing its reactivity and its ability to interact with biological targets. nih.gov

The quinoxaline skeleton is a versatile building block in organic synthesis, and its derivatives have been explored for a wide range of applications. researchgate.net They are found in pharmaceuticals, dyes, and antibiotics. wikipedia.org The inherent properties of the quinoxaline system, which can be readily modified by introducing various substituents, have made it an attractive target for extensive research. pharmacophorejournal.com Derivatives of quinoxaline have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. pharmacophorejournal.comontosight.ai The synthesis of quinoxalines is often achieved through the condensation reaction between an aromatic ortho-diamine and a 1,2-dicarbonyl compound. ontosight.ai

Significance of Carboxylic Acid Functionality within Nitrogen-Containing Heterocyclic Architectures

The incorporation of a carboxylic acid group onto a nitrogen-containing heterocyclic scaffold, such as quinoxaline, is a common and effective strategy in medicinal chemistry and materials science. The carboxyl group is a key functional moiety that can significantly influence a molecule's physicochemical properties. libretexts.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions with biological receptors, such as enzymes and proteins. rsc.orgmdpi.com

Furthermore, the carboxylic acid functionality can improve the aqueous solubility of an organic molecule, a critical factor for the bioavailability of potential drug candidates. libretexts.org In synthetic chemistry, the carboxylic acid group serves as a versatile chemical handle. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway for the synthesis of more complex molecular architectures. nih.govmdpi.com This functional group is a common feature in many FDA-approved drugs, highlighting its importance in the design of bioactive compounds.

Current Research Landscape and Academic Trajectory of 2,3-Dimethylquinoxaline-5-carboxylic Acid

This compound (CAS No. 6924-67-0) is a specific derivative within the broader class of quinoxaline compounds. chemicalbook.combiosynth.com Its structure features methyl groups at the 2 and 3 positions of the quinoxaline core and a carboxylic acid at the 5 position. The synthesis of this compound has been documented, typically involving the condensation of 2,3-diaminobenzoic acid with 2,3-butanedione (B143835) in an acetic acid medium. chemicalbook.com

While quinoxaline carboxylic acids, in general, are actively investigated for various applications, the specific research trajectory for this compound appears to be primarily as a chemical intermediate or a building block for more complex molecules. researchgate.netresearchgate.net Research on related quinoxaline carboxylic acid derivatives shows their use in the synthesis of novel compounds with potential antimicrobial or anticancer activities. nih.govresearchgate.net The presence of the reactive carboxylic acid group, combined with the stable dimethylquinoxaline core, makes it a valuable precursor for creating libraries of new chemical entities for screening and discovery programs. ipp.pt

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6924-67-0 | chemicalbook.combiosynth.com |

| Molecular Formula | C₁₁H₁₀N₂O₂ | chemicalbook.combiosynth.com |

| Molecular Weight | 202.21 g/mol | chemicalbook.combiosynth.com |

| Canonical SMILES | CC1=NC2=CC=CC(=C2N=C1C)C(=O)O | biosynth.com |

Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULOBNZHHDITLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378018 | |

| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-67-0 | |

| Record name | 2,3-Dimethyl-5-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dimethylquinoxaline 5 Carboxylic Acid

Decarboxylation Reactions of the Carboxylic Acid Group

The removal of the carboxyl group from 2,3-dimethylquinoxaline-5-carboxylic acid is a key transformation that can be achieved through both biological and non-biological methods. This section details the mechanisms and kinetics of these processes.

Enzymatic Decarboxylation Catalyzed by Prenylated-FMN-dependent Phenazine-1-carboxylic Acid Decarboxylase (PhdA)

The enzyme Phenazine-1-carboxylic acid decarboxylase (PhdA), a member of the UbiD family of decarboxylases, utilizes a prenylated-flavin mononucleotide (prFMN) cofactor to catalyze decarboxylation reactions on aromatic rings. researchgate.netresearchgate.net While its physiological substrate is phenazine-1-carboxylate (B1240584) (PCA), PhdA can also process other aromatic carboxylic acids, including this compound (DQCA). researchgate.netacs.org

Detailed kinetic studies reveal that this compound (DQCA) is a slow turnover substrate for the PhdA enzyme. researchgate.netresearchgate.net The kinetic parameters for DQCA decarboxylation by PhdA were determined at pH 7.0 and 22°C. The turnover number (kcat) for DQCA is 6.1 ± 0.1 min⁻¹, which is approximately 25-fold slower than that of the enzyme's primary substrate, PCA (kcat = 155 ± 4 min⁻¹). researchgate.net

Furthermore, the Michaelis constant (KM) for DQCA is 509 ± 42 μM, indicating a roughly 10-fold lower binding affinity compared to PCA (KM = 53 ± 2 μM). researchgate.net Consequently, the catalytic efficiency (kcat/KM) for DQCA is about 250-fold lower than that for PCA. researchgate.net The use of such slow substrates is mechanistically informative, as it can help uncover kinetic steps that are otherwise masked when using the more rapidly processed physiological substrate. researchgate.netresearchgate.net

| Substrate | kcat (min⁻¹) | KM (μM) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) |

|---|---|---|---|

| Phenazine-1-carboxylate (PCA) | 155 ± 4 | 53 ± 2 | 4.87 x 10⁴ |

| This compound (DQCA) | 6.1 ± 0.1 | 509 ± 42 | 2.00 x 10² |

The enzymatic activity of PhdA on this compound exhibits a distinct dependence on pH, showing a classic bell-shaped activity profile. researchgate.net This profile suggests that the ionization states of at least two residues in the enzyme's active site are critical for catalysis. The pKa values of these ionizable groups have been determined under different substrate concentrations.

Under Vmax conditions, with a high substrate concentration ([DQCA] = 10 mM), the pKa values were found to be 6.2 ± 0.1 and 7.7 ± 0.1. researchgate.net In contrast, under Vmax/KM conditions, with a low substrate concentration ([DQCA] = 30 μM), the pKa values were 6.7 ± 0.3 and 7.1 ± 0.4. researchgate.net These findings indicate that the ionization state of key active site residues directly influences the enzyme's catalytic efficiency and maximum velocity.

| Condition | Substrate Concentration | pKa1 | pKa2 |

|---|---|---|---|

| Vmax | 10 mM | 6.2 ± 0.1 | 7.7 ± 0.1 |

| Vmax/KM | 30 μM | 6.7 ± 0.3 | 7.1 ± 0.4 |

Solvent deuterium (B1214612) isotope effects (SIEs) are a powerful tool for investigating the role of proton transfers in enzyme-catalyzed reaction mechanisms. nih.govnumberanalytics.com In the PhdA-catalyzed decarboxylation of DQCA, studies have revealed unusual kinetic behavior when the reaction is performed in deuterium oxide (D₂O) instead of water (H₂O). researchgate.netresearchgate.net An inverse solvent isotope effect was observed, meaning the reaction rate was higher in D₂O. researchgate.net

For enzymes in the UbiD family, including PhdA, a 1,3-dipolar cycloaddition mechanism has been proposed for the decarboxylation of substrates with conjugated double bonds. researchgate.netrsc.org This mechanism is believed to be initiated by the formation of an azomethine ylide from the prFMN cofactor.

The proposed steps are as follows:

The prFMN cofactor in its iminium form acts as an electrophile.

The aromatic substrate, this compound, engages in a 1,3-dipolar cycloaddition reaction with the nitrogen ylide of the prFMN cofactor. rsc.org

The formation of this cycloadduct provides an electronic pathway that facilitates the subsequent cleavage of the C-C bond, leading to the release of carbon dioxide. rsc.org

Following decarboxylation, a proton transfer occurs, likely from a conserved glutamate (B1630785) residue, which generates a product-like cycloadduct. rsc.org

The final step is the cycloelimination of the product, 2,3-dimethylquinoxaline (B146804), which regenerates the prFMN cofactor for the next catalytic cycle. rsc.org

This mechanism is analogous to that established for ferulic acid decarboxylase (FDC), another well-studied prFMN-dependent enzyme. researchgate.netrsc.org

Non-Enzymatic Decarboxylation Pathways for Carboxylic Acid Derivatives

In the absence of enzymatic catalysis, the decarboxylation of aromatic carboxylic acids like this compound typically requires more strenuous conditions. Aromatic acids are generally resistant to decarboxylation due to the high energy of the aryl anion intermediate that would be formed. uni-konstanz.de However, several non-enzymatic pathways have been explored for related compounds.

One common method is thermal decarboxylation, which can occur under fusion conditions or in high-temperature water (hydrothermal synthesis). uni-konstanz.deresearchgate.net For instance, studies on the synthesis of 2,3-diarylquinoxaline carboxylic acids in high-temperature water have shown that decarboxylation is a significant side reaction, with its rate increasing at higher temperatures (e.g., 170-230°C). uni-konstanz.de The presence of acetic acid can accelerate the primary reaction while conditions can be optimized to minimize decarboxylation. uni-konstanz.de In some synthetic procedures involving quinoxaline (B1680401) carboxylic acid derivatives, decarboxylation has been observed when reactions are conducted under fusion (high temperature, no solvent) conditions. researchgate.net

Modern synthetic chemistry also offers radical-based methods. Photoredox catalysis, for example, can generate radical intermediates from carboxylic acids via single-electron oxidation, leading to facile decarboxylation. sioc.ac.cn This approach allows for the functionalization of the resulting radical, though it can also be used for hydrodecarboxylation (replacement of the carboxyl group with hydrogen). sioc.ac.cn While not specifically documented for this compound, these non-enzymatic methods represent plausible pathways for its decarboxylation under laboratory conditions.

Reactions Involving the Quinoxaline Heterocycle: Functional Group Interconversions and Cyclizations

The quinoxaline core of this compound is a robust aromatic system, yet it allows for a variety of chemical transformations. These reactions can be broadly categorized into functional group interconversions on the existing substituents and cyclization reactions that build upon the quinoxaline framework.

Functional group interconversions primarily involve the carboxylic acid and methyl groups. The carboxylic acid group at the 5-position can undergo typical reactions of aromatic carboxylic acids. For instance, it can be converted to an ester through Fischer esterification by reacting with an alcohol in the presence of a strong acid catalyst. openstax.org This process involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. openstax.org Another key transformation is the conversion to an acid chloride, typically achieved by treatment with thionyl chloride (SOCl₂). openstax.org This acid chloride is a versatile intermediate for the synthesis of amides and other derivatives. The methyl groups at the 2- and 3-positions, while generally stable, can potentially undergo oxidation under harsh conditions to yield the corresponding carboxylic acids or be involved in condensation reactions if activated.

Cyclization reactions involving the quinoxaline heterocycle often aim to build more complex, fused-ring systems. While specific examples for this compound are not extensively documented, general methodologies for quinoxaline derivatives can be extrapolated. For instance, intramolecular cyclization can be achieved if a substituent on the quinoxaline ring contains a reactive functional group that can attack another position on the ring or a neighboring substituent. rsc.org A common strategy involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound to form the quinoxaline ring itself, a reaction that underscores the accessibility of this heterocyclic system. ipp.ptnih.gov Modifications of this approach, such as the reaction of o-phenylenediamines with α-bromoketones, also provide routes to quinoxaline synthesis. chim.it Furthermore, tandem oxidative azidation/cyclization of N-arylenamines presents a modern approach to constructing the quinoxaline scaffold. acs.orgnih.gov These synthetic strategies highlight the potential for creating diverse quinoxaline derivatives which could then be functionalized to include the 2,3-dimethyl and 5-carboxylic acid moieties.

The following table summarizes some potential functional group interconversions for this compound:

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Carboxylic Acid (-COOH) | Alcohol (e.g., CH₃OH), H₂SO₄ | Ester (-COOCH₃) | Fischer Esterification |

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Acyl Halogenation |

| Acid Chloride (-COCl) | Amine (e.g., NH₃) | Amide (-CONH₂) | Nucleophilic Acyl Substitution |

| Methyl (-CH₃) | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) | Oxidation |

Formation of Salts and Supramolecular Assemblies Involving Quinoxaline Carboxylic Acid Systems

The presence of both a carboxylic acid group and basic nitrogen atoms within the quinoxaline ring system endows this compound with a rich potential for forming salts and engaging in the construction of complex supramolecular assemblies.

Acid-Base Interactions and Salt Formation in Quinoxaline Derivatives

Quinoxaline itself is a weak base, with a pKa of approximately 0.6 for its conjugate acid. ipp.pt The nitrogen atoms in the pyrazine (B50134) ring can be protonated by strong acids. In the case of this compound, the molecule possesses both an acidic carboxylic acid group and basic quinoxaline nitrogens. This amphoteric nature allows for intramolecular or intermolecular acid-base interactions.

Carboxylic acids readily donate a proton in the presence of a base to form a carboxylate salt. noaa.gov Therefore, this compound can react with inorganic bases (e.g., sodium hydroxide) or organic bases (e.g., amines) to form the corresponding carboxylate salt. The formation of a salt dramatically alters the physical properties of the compound, such as its solubility in water.

Furthermore, in the presence of a strong acid, the nitrogen atoms of the quinoxaline ring can be protonated, forming a quinoxalinium salt. The interplay between the acidic carboxylic group and the basic nitrogen atoms can lead to the formation of zwitterions under specific pH conditions. The formation of multicomponent crystalline phases, such as co-crystals and salts, can often be predicted by considering the pKa difference between the acidic and basic components. rsc.org

Crystal Engineering Through Hydrogen Bonding and Other Non-Covalent Interactions in Quinoxaline-Based Systems

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, and hydrogen bonding is a primary tool in this field. ufsc.br The molecular structure of this compound offers several sites for hydrogen bonding: the carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen), and the quinoxaline nitrogen atoms can act as hydrogen bond acceptors.

These functionalities enable the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. For instance, carboxylic acids are well-known to form dimeric structures through hydrogen bonding between their carboxyl groups. rsc.org In the case of quinoxaline-based systems, hydrogen bonds between the carboxylic acid and the nitrogen atoms of the quinoxaline ring are also expected to be a prominent feature in their crystal structures. rsc.org

The following table outlines the potential non-covalent interactions involving this compound:

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Formation of dimeric synthons |

| Hydrogen Bond | Carboxylic Acid (-OH) | Quinoxaline Nitrogen | Linking acid and heterocyclic components |

| π-π Stacking | Quinoxaline Ring | Quinoxaline Ring | Stabilization of layered structures |

| C-H···N Interaction | Methyl Group C-H | Quinoxaline Nitrogen | Directional control of molecular assembly |

| C-H···O Interaction | Methyl Group C-H | Carboxylic Acid (C=O) | Further stabilization of the crystal lattice |

Exploration of Charge Transfer Complexes with Quinoxaline Scaffolds

Quinoxaline and its derivatives can participate in the formation of charge-transfer (CT) complexes. In these complexes, the quinoxaline ring can act as either an electron donor or an electron acceptor, depending on the nature of the other molecule involved. The electron-deficient nature of the pyrazine ring within the quinoxaline system makes it a good electron acceptor, particularly when interacting with electron-rich species.

The formation of CT complexes is often accompanied by the appearance of a new, broad absorption band in the electronic spectrum, which is not present in the spectra of the individual components. nih.gov This new band corresponds to the energy required to transfer an electron from the donor to the acceptor. Studies on various quinoxaline derivatives have shown that their ability to form CT complexes is influenced by the electronic properties of the substituents on the quinoxaline ring. rsc.org For this compound, both the electron-donating methyl groups and the electron-withdrawing carboxylic acid group would modulate the electron density of the quinoxaline system, thereby influencing its donor-acceptor properties.

Cyclic voltammetry is a useful technique to study the electrochemical properties of quinoxaline derivatives and their potential to engage in charge transfer. nih.gov The reduction and oxidation potentials provide information about the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding charge transfer phenomena. The formation of CT complexes can have implications for the material's electronic and optical properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and ¹⁵N Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3-dimethylquinoxaline-5-carboxylic acid by providing detailed information about the hydrogen, carbon, and nitrogen atomic environments.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The acidic proton of the carboxylic acid group is characteristically deshielded and appears as a broad singlet far downfield, typically in the 10–12 ppm region. libretexts.orglibretexts.org Protons on the aromatic quinoxaline (B1680401) ring are expected to resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The two methyl groups at the C2 and C3 positions are chemically equivalent and would produce a single, sharp signal further upfield.

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegative oxygen atoms, with its signal appearing in the 165 to 185 δ range. libretexts.orglibretexts.org The carbon atoms within the aromatic quinoxaline ring typically resonate between 125 and 150 δ. The carbons of the two methyl groups would show a signal in the aliphatic region, generally upfield.

¹⁵N NMR Analysis: While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms within the quinoxaline ring. The chemical shifts of these nitrogen atoms are influenced by their hybridization and participation in the aromatic system.

Table 4.1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 165 - 185 |

| Aromatic (Ar-H) | 7.5 - 8.5 (m) | 125 - 150 |

| Methyl (CH₃) | ~2.5 (s) | ~20 - 30 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is distinguished by several key absorptions. The carboxylic acid O–H bond gives rise to a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1710 and 1760 cm⁻¹. libretexts.org If the molecules form hydrogen-bonded dimers in the solid state, this peak is commonly observed around 1710 cm⁻¹. libretexts.org Aromatic C=C and C=N stretching vibrations from the quinoxaline ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the carboxyl group can be found between 1200-1395 cm⁻¹. scialert.net

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the quinoxaline ring system are often more prominent in the Raman spectrum. The C=O stretch is also observable, and changes in its position can provide further evidence of intermolecular interactions like hydrogen bonding.

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (very broad) | FTIR |

| Methyl/Aromatic (C-H) | Stretching | 2850 - 3100 | FTIR/Raman |

| Carbonyl (C=O) | Stretching | 1710 - 1760 (strong) | FTIR/Raman |

| Aromatic Ring (C=C, C=N) | Stretching | 1450 - 1600 | FTIR/Raman |

| Carboxylic Acid (C-O) | Stretching | 1200 - 1395 | FTIR |

| Carboxylic Acid (O-H) | Out-of-plane bend | ~900 - 960 (broad) | FTIR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within the molecule. The quinoxaline ring system, being an extended aromatic chromophore, is responsible for the compound's characteristic absorption bands. Typically, π → π* transitions of the aromatic system result in strong absorptions in the UV region. For 2,3-dimethylquinoxaline (B146804), absorption maxima are observed around 315-336 nm. researchgate.net The presence of the carboxylic acid group may cause slight shifts in these absorption bands. Unconjugated carboxylic acids themselves absorb around 210 nm, which is often outside the useful range of many standard spectrophotometers. libretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS-TOF)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₂), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm its molecular weight of 202.21 g/mol .

Common fragmentation pathways for aromatic carboxylic acids in electron ionization (EI) mass spectrometry include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orglibretexts.org Another significant fragmentation process can be the loss of carbon dioxide (-CO₂, M-44), particularly in thermally unstable heterocyclic carboxylic acids. sci-hub.se The stable quinoxaline ring would likely remain intact as a major fragment.

Table 4.3: Expected Mass Spectrometry Fragments

| Fragment Ion | Mass Loss (amu) | Description |

| [C₁₁H₁₀N₂O₂]⁺˙ | 0 | Molecular Ion (M⁺˙) |

| [C₁₁H₉N₂O]⁺ | 17 | Loss of hydroxyl radical (•OH) |

| [C₁₀H₁₀N₂]⁺˙ | 44 | Loss of carbon dioxide (CO₂) |

| [C₁₀H₉N₂]⁺ | 45 | Loss of carboxyl radical (•COOH) |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4.4: Common Crystal Systems for Quinoxaline Derivatives

| Crystal System | Common Space Groups | Reference Example |

| Monoclinic | P2₁/n, C2/c, P2₁/c | 2,3-dimethylquinoxaline, various derivatives researchgate.netresearchgate.net |

| Orthorhombic | P2₁2₁2₁ | Quinoxaline (Z'=5 polymorph) researchgate.net |

| Triclinic | P-1 | Certain cocrystals and salts researchgate.net |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. imist.matandfonline.comsamsun.edu.tr The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Features

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to explore the electronic properties of molecules. univen.ac.zanih.gov For quinoxaline (B1680401) derivatives, DFT calculations, often employing methods like B3LYP, are utilized to optimize molecular geometries, predict electronic stability, and understand reactivity. tandfonline.comias.ac.in These calculations provide a foundational understanding of the molecule's behavior at an atomic level.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. libretexts.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov

In quinoxaline derivatives, FMO analysis helps to characterize intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation. nih.govnih.gov This charge transfer is fundamental to the molecule's optical and electronic properties. nih.gov For instance, analysis of a cocrystal of 2,3-dimethylquinoxaline (B146804) with 3,5-dinitrobenzoic acid revealed the HOMO and LUMO energy levels, providing insight into its electronic behavior. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Significance in Quinoxaline Derivatives |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons. Its energy level is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap suggests the molecule is more easily excitable and potentially more reactive, influencing its color and electronic properties. |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from one part of a molecule to another upon excitation. | Crucial for understanding the nonlinear optical (NLO) properties and absorption spectra of the molecule. nih.govnih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. ias.ac.in Theoretical vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy can be calculated and correlated with experimental spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), including maximum absorption wavelengths (λmax) and oscillator strengths, which are fundamental to understanding the electronic transitions within the molecule. ias.ac.in Good agreement between calculated and experimental data confirms the accuracy of the computational model and the determined molecular structure. ias.ac.in

Table 2: Example Comparison of Theoretical and Experimental Spectroscopic Data for a Quinoxaline Derivative

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| UV-Vis | λmax (nm) | ~415 | ~415 | ias.ac.in |

| FT-IR | N-H stretch (cm⁻¹) | Varies | Varies | researchgate.net |

| ¹³C NMR | Chemical Shift (ppm) | Good agreement | Good agreement | ias.ac.in |

| ¹H NMR | Chemical Shift (ppm) | Comparable | Comparable | ias.ac.in |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects on Macromolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of molecules like 2,3-dimethylquinoxaline-5-carboxylic acid and how they interact with their environment, such as solvents or biological macromolecules. semanticscholar.orgucr.edu

For quinoxaline derivatives with potential therapeutic applications, MD simulations are used to model their interaction with protein targets. tandfonline.com By simulating the binding of the molecule within a protein's active site, researchers can understand the stability of the complex, identify key intermolecular interactions (like hydrogen bonds), and predict the binding affinity. These simulations are instrumental in structure-based drug design, helping to refine and optimize lead compounds. tandfonline.com

Assessment of Linear and Nonlinear Optical (NLO) Properties in Quinoxaline Carboxylic Acid Derivatives

Quinoxaline derivatives are of interest in materials science due to their potential nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net NLO materials can alter the properties of light passing through them, a behavior that is dependent on the molecule's electronic structure. researchgate.net

Computational methods, particularly DFT, are used to calculate the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response of a molecule. researchgate.netnih.gov A high hyperpolarizability value indicates a strong NLO response. tandfonline.com Studies on a cocrystal of 2,3-dimethylquinoxaline showed that its first hyperpolarizability was significantly greater than that of urea, a standard reference material for NLO properties, suggesting its potential for use in NLO applications. researchgate.net The significant NLO response in these molecules is often attributed to efficient intramolecular charge transfer. nih.gov

Table 3: Calculated Nonlinear Optical (NLO) Properties for a 2,3-dimethylquinoxaline Cocrystal

| Property | Symbol | Calculated Value (esu) | Comparison |

|---|

Data derived from findings on a 2,3-dimethylquinoxaline cocrystal. researchgate.net

Thermochemical Calculations and Analysis of Energetic Diagrams

Thermochemical calculations provide fundamental data on the stability and energy of molecules. Methods are used to determine key thermodynamic properties such as standard molar enthalpies of formation (ΔfH°), which quantify the energy change when a compound is formed from its constituent elements in their standard states. unt.eduresearchgate.net

Table 4: Standard Molar Enthalpies of Formation for Selected Quinoxaline Derivatives in the Gaseous State

| Compound | Formula | ΔfH°(g) (kJ mol⁻¹) |

|---|---|---|

| Quinoxaline 1,4-dioxide | C₈H₆N₂O₂ | 227.1 ± 2.4 |

| 2-Methylquinoxaline 1,4-dioxide | C₉H₈N₂O₂ | 169.9 ± 7.2 |

These values are for related quinoxaline 1,4-dioxide structures and serve as examples of thermochemical data. unt.eduresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dinitrobenzoic acid |

| Quinoxaline 1,4-dioxide |

| 2-Methylquinoxaline 1,4-dioxide |

| 2-Methyl-3-carbomethoxyquinoxaline 1,4-dioxide |

Applications in Advanced Materials Science and Engineering

Role as an Electron-Withdrawing Unit in the Construction of Conjugated Polymers

In the architecture of conjugated polymers, the strategic alternation of electron-rich (donor) and electron-deficient (acceptor) units is a fundamental design principle for tuning their optoelectronic properties. The quinoxaline (B1680401) core within 2,3-dimethylquinoxaline-5-carboxylic acid functions effectively as an electron-withdrawing unit, or acceptor. nih.govresearchgate.net This is attributed to the presence of two nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline structure, which lowers the energy levels of the molecular orbitals. mdpi.com

When this quinoxaline-based unit is incorporated into a polymer chain, it can facilitate the formation of a low-bandgap material. researchgate.net The electron-withdrawing strength of the quinoxaline building block is a critical design element that can be further modified to enhance material performance. mdpi.com For instance, the introduction of different functional groups to the quinoxaline core can modulate its electron-accepting properties. mdpi.com This ability to serve as an acceptor moiety is crucial for creating polymers with tailored electronic characteristics suitable for applications in organic photovoltaics and other electronic devices. nih.govmdpi.com

Potential for Developing New Materials with Specific Electronic or Optical Properties

The structural attributes of this compound provide a versatile platform for developing new materials with precisely controlled electronic and optical properties. Quinoxaline derivatives have found technical applications as luminescent materials, components for optoelectronics, and in organic photovoltaics. mdpi.com

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters that determine a material's electronic behavior. By incorporating the quinoxaline unit, it is possible to adjust the LUMO level of a material. nih.gov This, in turn, influences the material's band gap and its absorption and emission of light. mdpi.com

Research on quinoxaline-based dyes has demonstrated that modifications to the molecular structure can significantly alter the optical absorption spectrum. For example, altering the spacer groups between the quinoxaline core and other parts of a molecule can lead to substantial shifts in the absorption onset, effectively changing the color and light-harvesting capabilities of the material. mdpi.com The carboxylic acid group is particularly important as it can act as an anchoring group to surfaces like titanium dioxide (TiO2) in dye-sensitized solar cells, influencing the charge transfer process. mdpi.com Theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic and optical properties of new materials based on quinoxaline derivatives, guiding the synthesis of novel compounds for specific applications. researchgate.netwu.ac.th

| Compound ID | Structural Modification | Absorption Onset (in DCM solution) | Absorption Onset (on TiO2 film) |

|---|---|---|---|

| AP6 | Phenyl groups between quinoxaline and carboxylic acids | 560 nm | 585 nm |

| AP8 | Removal of π-spacer phenyl groups | 640 nm | 570 nm (blue-shift) |

Utilization in Donor-Acceptor (D-A) Type Conjugated Systems for Organic Electronics

The donor-acceptor (D-A) architecture is a highly effective strategy for creating high-performance organic semiconductors. nih.gov In these systems, electron-donating and electron-accepting units are combined within the same molecule or polymer chain. This arrangement promotes an intramolecular charge transfer (ICT) effect, which is beneficial for charge transport. nih.gov

The electron-deficient nature of the quinoxaline core makes this compound an excellent candidate for the acceptor component in D-A systems. nih.govresearchgate.net When paired with a suitable electron-donor unit, such as indacenodithiophene (IDT), the resulting D-A polymer can exhibit a narrow electrochemical band gap and favorable HOMO energy levels for efficient charge transport. nih.govresearchgate.net The strong ICT from the donor to the acceptor moiety enhances the absorption of lower energy light and is critical for the performance of organic solar cells. mdpi.com

The efficiency of charge transfer in these D-A systems is dependent on the degree of overlap between the HOMO (localized on the donor) and the LUMO (localized on the acceptor). mdpi.com In quinoxaline-based systems, the LUMO is often localized on the quinoxaline bridge and the carboxylic acid anchor, which is an ideal arrangement for efficient electron transfer. mdpi.com This strategic design has led to the development of quinoxaline-based polymers with high hole mobility, demonstrating their potential in organic field-effect transistors (OFETs). nih.gov

| Property | Value | Significance |

|---|---|---|

| Donor Unit | Indacenodithiophene (IDT) | Electron-rich group promoting charge transport. |

| Acceptor Unit | Quinoxaline | Electron-deficient unit facilitating intramolecular charge transfer (ICT). |

| Calculated HOMO Level | -5.24 eV | A narrow band gap is beneficial for light absorption in photovoltaic devices. |

| Calculated LUMO Level | -2.20 eV | |

| Hole Mobility | Up to 0.12 cm² V⁻¹ s⁻¹ | Indicates good p-type semiconductor properties for OFET applications. |

Enzymatic Interaction Mechanisms and Biocatalysis Potential Excluding Direct Therapeutic Applications

Detailed Analysis of Enzyme-Substrate Binding Modes and Catalytic Cycles involving 2,3-Dimethylquinoxaline-5-carboxylic Acid

A comprehensive understanding of how this compound interacts with an enzyme would necessitate the identification of a specific enzyme for which it acts as a substrate. As of now, no such enzyme has been prominently documented in available research.

Should an interacting enzyme be identified, the investigation into its binding modes would involve a combination of experimental and computational techniques. X-ray crystallography or cryo-electron microscopy would be pivotal in determining the three-dimensional structure of the enzyme-substrate complex. This would reveal the precise orientation of the this compound molecule within the enzyme's active site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the substrate and specific amino acid residues, would be mapped.

For instance, the carboxylate group of the substrate would be a prime candidate for forming salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with polar residues such as serine or threonine. The dimethylquinoxaline moiety's binding would likely be governed by hydrophobic interactions with nonpolar residues within the active site pocket.

The catalytic cycle would describe the step-by-step chemical transformation of the substrate. This would involve identifying key catalytic residues in the active site that facilitate the reaction, the formation of transition states, and the eventual release of the product(s). The specific mechanism would depend on the type of reaction catalyzed, be it oxidation, reduction, hydrolysis, or another transformation.

Investigation of Protein Conformational Changes Induced by Substrate Binding and Solvent Conditions

The binding of a substrate to an enzyme is often accompanied by conformational changes in the protein, a phenomenon known as "induced fit". nih.govnih.gov These changes are crucial for aligning the catalytic residues and the substrate for optimal reaction efficiency. Techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy could be employed to monitor changes in the enzyme's secondary and tertiary structure upon binding of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy would offer more detailed insights into the dynamics of the protein and how they are altered by substrate binding. Changes in the chemical shifts of specific atoms in the protein can pinpoint the regions affected by the interaction.

Solvent conditions, including pH, temperature, and ionic strength, can significantly influence both substrate binding and the resulting conformational changes. For example, the ionization state of the carboxylic acid group on the substrate and key amino acid residues in the enzyme's active site are pH-dependent, which would directly impact the binding affinity and catalytic activity. Systematic studies varying these conditions would be essential to fully characterize the enzyme's behavior.

The table below illustrates hypothetical data that could be generated from such studies, showing the effect of pH on the binding affinity (represented by the dissociation constant, Kd) and the catalytic efficiency (kcat/Km) of a hypothetical enzyme acting on this compound.

| pH | Dissociation Constant (Kd) (µM) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| 5.0 | 150 | 1.2 x 104 |

| 6.0 | 75 | 5.8 x 104 |

| 7.0 | 25 | 2.5 x 105 |

| 8.0 | 50 | 1.1 x 105 |

| 9.0 | 200 | 4.7 x 104 |

Broader Implications of this compound as a Substrate for Biocatalytic Processes

The potential of this compound in biocatalysis hinges on the discovery of enzymes that can act upon it. If such enzymes are found, they could be harnessed for various biotechnological applications. Biocatalysis offers several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and reduced environmental impact. nih.gov

For example, if an enzyme could selectively modify the this compound scaffold, it could open up new routes for the synthesis of novel compounds. This is particularly relevant in the pharmaceutical and fine chemical industries, where the precise synthesis of complex molecules is crucial.

Furthermore, understanding the enzymatic degradation of quinoxaline (B1680401) derivatives is important from an environmental perspective. If microorganisms possess enzymes capable of breaking down this compound, these biocatalysts could potentially be used in bioremediation strategies to remove related pollutants from the environment.

The development of enzymatic cascades involving this compound could also be a promising area. In such a system, the product of one enzymatic reaction serves as the substrate for the next, allowing for the multi-step synthesis of valuable chemicals in a one-pot setup.

Coordination Chemistry and Ligand Design

Conclusion and Future Research Directions in 2,3 Dimethylquinoxaline 5 Carboxylic Acid Chemistry

Identification of Current Knowledge Gaps and Unexplored Reactivity Pathways

While the synthesis and biological activities of many quinoxaline (B1680401) derivatives are well-documented, specific knowledge regarding 2,3-dimethylquinoxaline-5-carboxylic acid remains somewhat limited. A primary knowledge gap is the comprehensive understanding of the interplay between the carboxylic acid group at the 5-position and the quinoxaline core. The electronic effects of the dimethylated pyrazine (B50134) ring on the acidity and reactivity of the carboxylic acid are not extensively studied.

Furthermore, the reactivity of the benzene (B151609) ring of this compound, particularly for electrophilic and nucleophilic aromatic substitution reactions, is an area that warrants deeper investigation. The directing effects of the fused pyrazine ring and the carboxylic acid group could lead to interesting and potentially useful regioselectivity.

Table 1: Potential Areas for Reactivity Studies

| Reaction Type | Potential Research Focus |

| Esterification/Amidation | Exploring novel coupling agents and conditions to synthesize a library of ester and amide derivatives for biological screening. |

| Electrophilic Aromatic Substitution | Investigating the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions on the benzene ring. |

| Nucleophilic Aromatic Substitution | Studying the displacement of potential leaving groups on the benzene ring, activated by the quinoxaline system. |

| Decarboxylation | Investigating the conditions and mechanisms of decarboxylation to yield 2,3-dimethylquinoxaline (B146804). researchgate.net |

| Metal-catalyzed Cross-coupling | Exploring the use of the carboxylic acid group (or a derivative) as a handle for cross-coupling reactions to build more complex molecules. |

Opportunities for the Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions such as high temperatures and strong acid catalysts. mdpi.com For this compound, this would involve the reaction of 2,3-diaminobenzoic acid with 2,3-butanedione (B143835). chemicalbook.com There is a significant opportunity to develop greener and more efficient synthetic routes.

Recent advancements in organic synthesis offer promising alternatives. The use of natural deep eutectic solvents (NADESs) has been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org Another avenue is the development of transition-metal-free catalytic systems, which are advantageous due to their lower cost, reduced toxicity, and easier removal from the final products. rsc.org Organocatalysis, for instance, has been successfully employed for the synthesis of various quinoxaline derivatives. nih.gov Hydrothermal synthesis (HTS) in high-temperature water is another green chemistry approach that has been used for the synthesis of 2,3-diarylquinoxaline carboxylic acids, avoiding volatile organic solvents and toxic catalysts. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Quinoxalines

| Methodology | Advantages | Disadvantages |

| Classical Condensation | Readily available starting materials. | Harsh reaction conditions, often low yields. mdpi.com |

| Natural Deep Eutectic Solvents (NADESs) | Fast, high yields, room temperature, recyclable solvent. rsc.org | Substrate scope may be limited. |

| Transition-Metal-Free Catalysis | Lower cost, reduced toxicity, environmentally benign. rsc.org | Catalyst development can be challenging. |

| Hydrothermal Synthesis (HTS) | Avoids organic solvents, fast reaction times. researchgate.net | Requires specialized high-pressure equipment. |

Emerging Areas in Computational Modeling and Materials Science Applications

Computational Modeling:

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are becoming increasingly vital in medicinal chemistry for the design of new therapeutic agents. nih.gov Although specific computational studies on this compound are scarce, the broader quinoxaline scaffold has been the subject of such investigations. nih.govelsevier.com Future research could employ these methods to:

Predict the binding affinity of this compound derivatives to various biological targets.

Elucidate structure-activity relationships to guide the synthesis of more potent and selective compounds.

Investigate the electronic properties of the molecule to predict its reactivity and potential applications in materials science.

Materials Science Applications:

Quinoxaline derivatives are gaining attention as promising materials for organic electronics due to their electron-transporting properties. beilstein-journals.org They have been utilized in:

Organic Solar Cells (OSCs) beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) beilstein-journals.org

Organic Field-Effect Transistors (OFETs) beilstein-journals.org

The structural diversity of quinoxalines allows for the fine-tuning of their electronic properties. beilstein-journals.org The introduction of a carboxylic acid group in this compound offers a handle for further functionalization, which could be exploited to modulate its photophysical and electronic characteristics. For instance, the carboxylic acid could be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures for advanced materials applications. rsc.org

Prospects for Advanced Mechanistic Investigations in Enzymatic and Organic Transformations

A deeper understanding of the mechanisms through which quinoxaline derivatives exert their biological effects and undergo chemical transformations is crucial for future advancements.

Enzymatic Transformations:

The study of how quinoxaline derivatives interact with and are metabolized by enzymes is a key area for future research. For example, understanding the mechanism of action of quinoxaline-2-carboxylic acid 1,4-dioxides as antimycobacterial agents has revealed that they may act as pro-drugs activated by redox enzymes. mdpi.com Similar mechanistic studies on this compound and its derivatives could uncover their biological targets and potential therapeutic applications.

Organic Transformations:

While various synthetic methods for quinoxalines are known, detailed mechanistic studies of these reactions are often lacking. Future research should focus on elucidating the reaction pathways of novel synthetic methodologies. For instance, detailed mechanistic investigations into the role of catalysts in transition-metal-free synthesis or the specific interactions in NADES-promoted reactions would enable the optimization of these methods and broaden their applicability. rsc.orgnih.gov Furthermore, exploring the mechanisms of photochemical and electrochemical transformations of this compound could open up new avenues for its functionalization and application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dimethylquinoxaline-5-carboxylic acid, and what are their respective yields and purity outcomes?

- DQCA is typically synthesized via condensation reactions of quinoxaline derivatives with carboxylic acid precursors. Commercial suppliers (e.g., Apollo Scientific, Sigma Aldrich) report a purity of ≥95% for DQCA, suggesting optimized protocols for minimal by-product formation . Key steps include controlling reaction temperature and stoichiometry to maximize yield. Post-synthesis purification via recrystallization or column chromatography is recommended for applications requiring high purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing DQCA?

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is critical for structural confirmation, particularly to verify methyl and carboxylic acid substituents on the quinoxaline ring. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can quantify purity, while mass spectrometry (MS) confirms molecular weight . Deuterated solvents (e.g., deuterium oxide) are often used to enhance NMR resolution .

Q. What are the critical storage and handling protocols for DQCA to ensure experimental reproducibility?

- Store DQCA in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Lab safety guidelines recommend personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye irritation (GHS Category 2A) . Avoid exposure to moisture and static electricity during handling .

Q. What are the common impurities encountered during DQCA synthesis, and how can they be quantified?

- Residual solvents (e.g., dimethylformamide) or unreacted intermediates (e.g., methylquinoxaline derivatives) are typical impurities. HPLC with UV detection or thin-layer chromatography (TLC) can identify and quantify these contaminants. Suppliers report ≤5% impurities in commercial batches, necessitating further purification for sensitive applications .

Advanced Research Questions

Q. How can researchers design experiments to investigate DQCA’s role in enzymatic decarboxylation mechanisms?

- DQCA is used as a substrate in prenylated-FMN-dependent decarboxylase studies. Experimental designs should include kinetic assays (e.g., monitoring CO release) and structural analyses (e.g., X-ray crystallography) to track enzyme conformational changes (e.g., "closed" vs. "open" forms). Stabilizing the enzyme’s closed conformation has been shown to enhance catalytic efficiency .

Q. What strategies resolve contradictions in catalytic efficiency data when using DQCA in enzyme studies?

- Discrepancies may arise from variations in enzyme conformation, solvent systems, or DQCA purity. Standardize reaction conditions (e.g., pH, temperature) and validate enzyme activity via control experiments. Replicate studies using DQCA from multiple suppliers to rule out batch-specific impurities .

Q. How does the electronic structure of DQCA influence its reactivity in metal-catalyzed reactions?

- The quinoxaline ring’s electron-deficient aromatic system and the carboxylic acid’s electron-withdrawing effect enhance DQCA’s affinity for metal coordination. Density Functional Theory (DFT) calculations can predict binding sites, while cyclic voltammetry may reveal redox behavior in catalytic cycles .

Q. What computational modeling approaches predict DQCA’s interaction with biological targets?

- Molecular docking and molecular dynamics (MD) simulations are effective for studying DQCA-enzyme interactions. For example, modeling the closed conformation of decarboxylases with DQCA can identify key hydrogen bonds and hydrophobic interactions that stabilize substrate binding .

Methodological Considerations

- Safety and Compliance : Adhere to GHS guidelines for skin/eye protection and ventilation .

- Data Validation : Cross-reference experimental results with computational models to resolve mechanistic ambiguities .

- Reproducibility : Document batch-specific purity data and supplier information to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。